

Application Notes and Protocols for Enzymatic Assays Using 4-Nitrophenyl Tetradecanoate

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Compound of Interest

Compound Name: 2-Nitrophenyl tetradecanoate

Cat. No.: B1609033

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Introduction

4-Nitrophenyl tetradecanoate, also known as p-nitrophenyl myristate, is a chromogenic substrate widely used for the continuous and quantitative assay of lipolytic enzymes such as lipases and esterases. The principle of this assay is based on the enzymatic hydrolysis of the colorless 4-nitrophenyl ester substrate to release tetradecanoic acid (myristic acid) and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate anion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at approximately 405-410 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzymatic activity. This method provides a simple, sensitive, and reliable tool for enzyme characterization, inhibitor screening, and drug development.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in 4-nitrophenyl tetradecanoate by a lipase or esterase. This reaction yields tetradecanoic acid and 4-nitrophenol. In a buffer system with a pH above the pKa of 4-nitrophenol (approximately 7.2), the hydroxyl group of 4-nitrophenol deprotonates to form the 4-nitrophenolate anion, which is intensely colored. The rate of increase in absorbance at 405-410 nm is monitored to determine the enzyme's activity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for enzymatic assays using 4-nitrophenyl esters. While specific data for 4-nitrophenyl tetradecanoate is limited in the literature, the data for similar long-chain p-nitrophenyl esters, particularly p-nitrophenyl palmitate (pNPP), provides a valuable reference for experimental design.

| Parameter | Value/Range | Substrate Context | Source(s) |
|--|---|---------------------------------|-----------|
| Wavelength of Max. Absorbance (λ_{max}) | 405 - 410 nm | 4-Nitrophenolate | [1][2] |
| Molar Extinction Coefficient (ϵ) of 4-Nitrophenol | $\sim 18,000 \text{ M}^{-1}\text{cm}^{-1}$ | At alkaline pH (>9.2) | [3] |
| Typical Substrate Stock Solution Concentration | 10 - 50 mM | p-Nitrophenyl esters | [4] |
| Recommended Solvents for Stock Solution | Acetonitrile/Isopropanol (1:4 v/v), Chloroform, DMF | p-Nitrophenyl palmitate | [2][4][5] |
| Typical Final Substrate Concentration in Assay | 0.1 - 1.0 mM | p-Nitrophenyl esters | [4] |
| Typical Assay pH Range | 7.0 - 9.0 | Lipase/Esterase Assays | [1][3] |
| Typical Assay Temperature | 25 - 50°C | Lipase/Esterase Assays | [1][6] |
| V _{max} of Wild-Type Lipase (vs. chain length) | 0.78 U/mg protein | p-Nitrophenyl dodecanoate (C12) | [1][6] |
| V _{max} of Wild-Type Lipase (vs. chain length) | 0.18 U/mg protein | p-Nitrophenyl palmitate (C16) | [1][6] |

Experimental Protocols

Preparation of Reagents

a) Assay Buffer (50 mM Tris-HCl, pH 8.0, with 0.5% Triton X-100)

- Dissolve 6.057 g of Tris base in 800 mL of deionized water.
- Adjust the pH to 8.0 using 1 M HCl.
- Add 5 mL of Triton X-100.
- Add deionized water to a final volume of 1 L.
- Store at 4°C.

b) Substrate Stock Solution (20 mM 4-Nitrophenyl Tetradecanoate)

Note: Due to the poor aqueous solubility of long-chain 4-nitrophenyl esters, a water-miscible organic solvent is required for the stock solution.

- Weigh 70.0 mg of 4-nitrophenyl tetradecanoate (MW: 349.47 g/mol).
- Dissolve in 10 mL of a 1:4 (v/v) mixture of acetonitrile and isopropanol.[4] Gentle warming may be required to fully dissolve the substrate.
- Store the stock solution at -20°C, protected from light.

c) Enzyme Solution

- Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- On the day of the assay, dilute the enzyme stock solution to the desired working concentration using the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

d) 4-Nitrophenol Standard Solution (1 mM)

- Dissolve 13.91 mg of 4-nitrophenol in 100 mL of the Assay Buffer.

- This standard solution will be used to generate a calibration curve.

Preparation of 4-Nitrophenol Standard Curve

- Prepare a series of dilutions of the 1 mM 4-nitrophenol standard solution in the Assay Buffer to obtain final concentrations ranging from 0 to 100 μ M (e.g., 0, 10, 20, 40, 60, 80, 100 μ M).
- Transfer 200 μ L of each dilution into separate wells of a 96-well microplate.
- Measure the absorbance at 405 nm using a microplate reader.
- Plot the absorbance values against the corresponding concentrations of 4-nitrophenol.
- Determine the slope of the linear regression, which represents the molar extinction coefficient under the specific assay conditions.

Enzymatic Assay Protocol

- In a 96-well microplate, add 180 μ L of pre-warmed (to the desired assay temperature) Assay Buffer to each well.
- Add 10 μ L of the diluted enzyme solution to the test wells. For the blank (negative control), add 10 μ L of Assay Buffer instead of the enzyme solution.
- Initiate the reaction by adding 10 μ L of the 20 mM 4-nitrophenyl tetradecanoate stock solution to each well (for a final substrate concentration of 1 mM).
- Immediately place the microplate in a temperature-controlled microplate reader.
- Measure the increase in absorbance at 405 nm every minute for 10-30 minutes.
- Determine the rate of the reaction (Δ Abs/min) from the linear portion of the absorbance versus time plot.

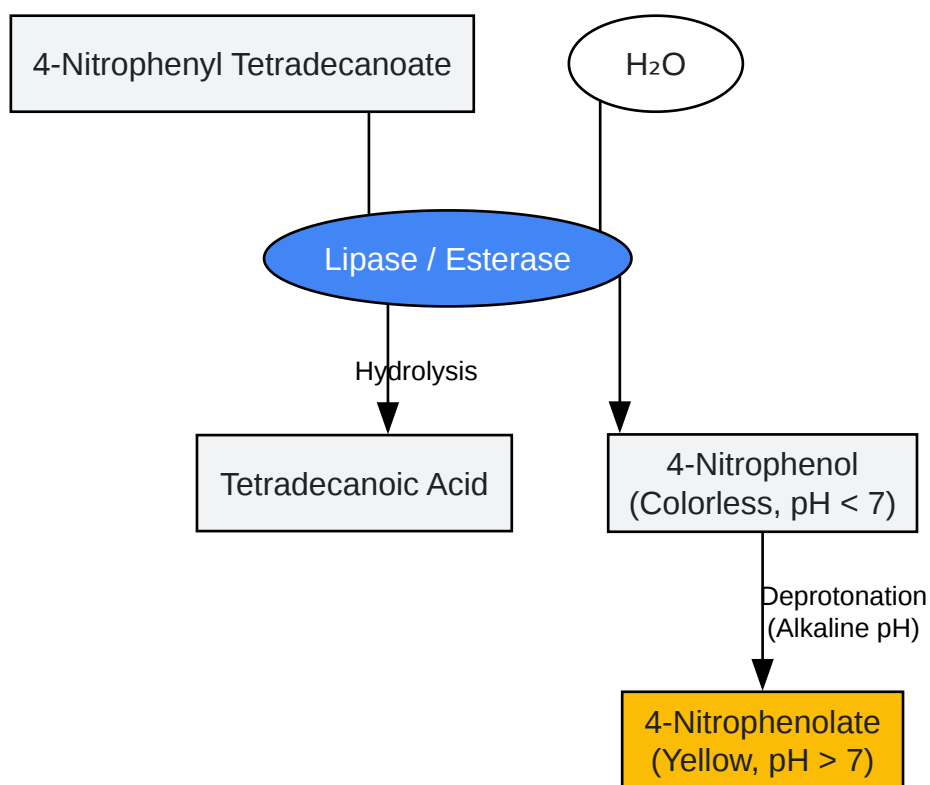
Calculation of Enzyme Activity

- Subtract the rate of the blank from the rate of the test samples to correct for non-enzymatic hydrolysis of the substrate.

- Calculate the concentration of 4-nitrophenol produced per minute using the Beer-Lambert law:
 - $\text{Rate } (\mu\text{M}/\text{min}) = (\Delta\text{Abs}/\text{min}) / (\epsilon \times l)$
 - $\Delta\text{Abs}/\text{min}$ = change in absorbance per minute
 - ϵ = molar extinction coefficient of 4-nitrophenol (in $\text{M}^{-1}\text{cm}^{-1}$) determined from the standard curve
 - l = path length of the cuvette or well (in cm)
- Calculate the enzyme activity in Units/mL ($\mu\text{mol}/\text{min}/\text{mL}$):
 - $\text{Activity (U/mL)} = [\text{Rate } (\mu\text{M}/\text{min}) \times \text{Total Assay Volume (mL)}] / [\text{Volume of Enzyme Solution (mL)} \times 1000]$
- To determine the specific activity (U/mg), divide the activity (U/mL) by the enzyme concentration in the assay (mg/mL).

Visualizations

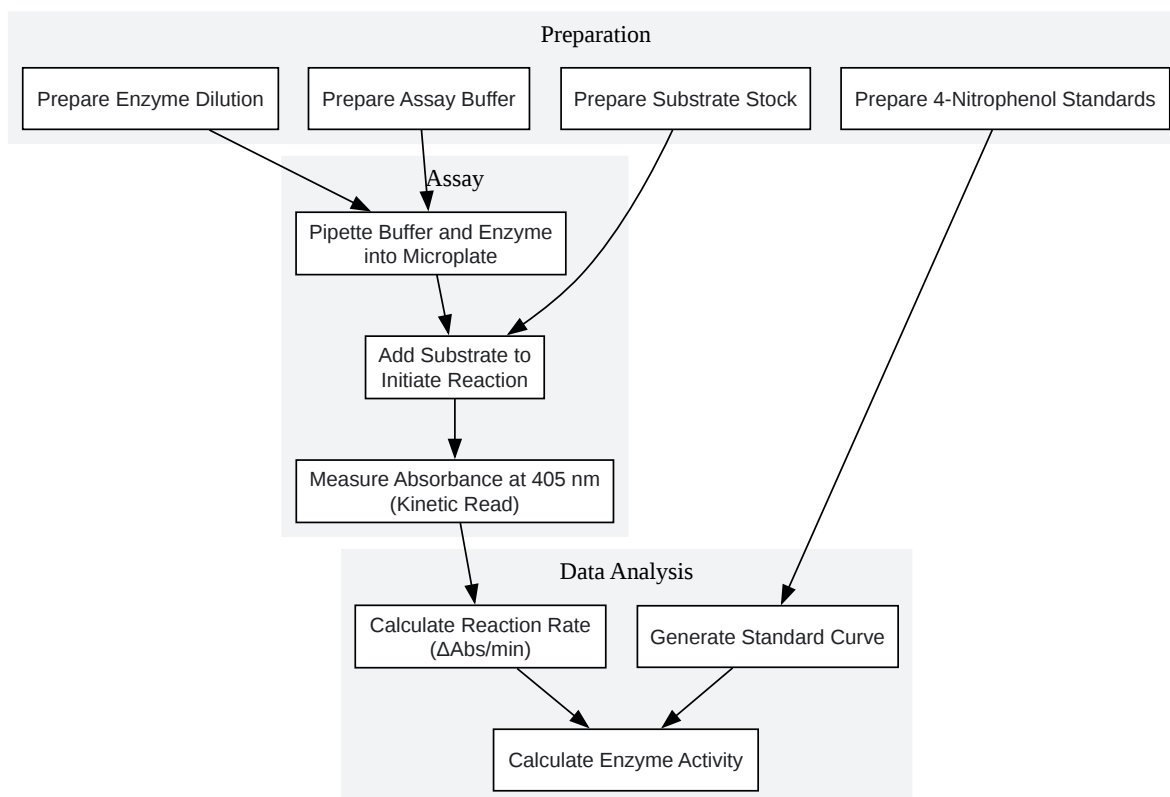
Chemical Reaction Pathway



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Caption: Enzymatic hydrolysis of 4-nitrophenyl tetradecanoate.

Experimental Workflow



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Caption: Workflow for the 4-nitrophenyl tetradecanoate enzymatic assay.

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